Lipophilicity Advantage: LogP 1.775 vs. 1.636 for the Non-Fluorinated Parent Scaffold
Fluorination at the 5-position of the bipyridine scaffold increases the calculated LogP from 1.6359 (non-fluorinated [2,3'-bipyridin]-5'-ylmethanol) to 1.775 for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, a ΔLogP of +0.14, while maintaining identical TPSA (46.01 Ų), hydrogen bond donor/acceptor counts, and rotatable bond count . This lipophilicity increment is modest but deliberate, positioning the fluorinated compound to enhance membrane permeability without breaching the typical LogP <5 drug-likeness threshold, and without increasing TPSA – a parameter negatively correlated with oral bioavailability.
| Evidence Dimension | Calculated partition coefficient (LogP) – lipophilicity measure |
|---|---|
| Target Compound Data | LogP = 1.775; TPSA = 46.01 Ų; MW = 204.20 |
| Comparator Or Baseline | [2,3'-Bipyridin]-5'-ylmethanol (CAS 1346686-52-9): LogP = 1.6359; TPSA = 46.01 Ų; MW = 186.21 |
| Quantified Difference | ΔLogP = +0.14 (8.5% increase); ΔMW = +17.99 (+9.7%) |
| Conditions | Calculated values reported by vendor (Leyan) using standardized computational chemistry algorithms; TPSA, H_Acceptors, H_Donors, and Rotatable_Bonds held constant across comparison |
Why This Matters
The +0.14 LogP increase from fluorine substitution improves predicted membrane permeability without increasing TPSA, directly addressing the 'permeability-glycoprotein susceptibility' trade-off that procurement teams must consider when selecting building blocks for lead optimization programs targeting intracellular kinase targets.
